2-氨基-2-(1H-吲哚-4-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

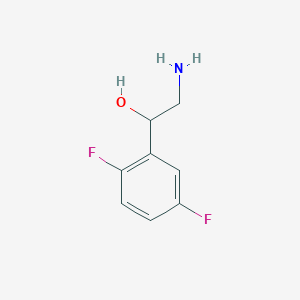

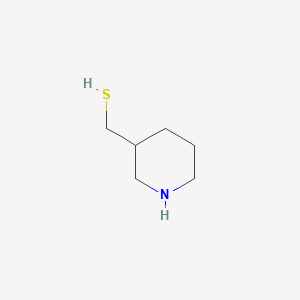

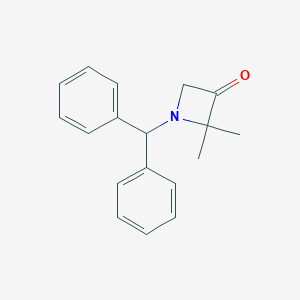

“2-Amino-2-(1H-indol-4-yl)acetic acid” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . It has a molecular weight of 190.2 .

Physical And Chemical Properties Analysis

作用机制

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences various biological activities . The interaction often involves binding to the target receptors, which can lead to changes in the function of these receptors and subsequently affect the biological processes they are involved in .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways can vary widely, depending on the specific biological activity being influenced.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, the effects can be expected to be diverse .

实验室实验的优点和局限性

ANA has several advantages for use in lab experiments, including its unique structure and potential for studying 2-Amino-2-(1H-indol-4-yl)acetic acid metabolism. However, there are also limitations to using this compound, such as its complex synthesis process and potential for toxicity at high doses.

未来方向

There are several potential future directions for research on ANA. One area of interest is in the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is in the study of ANA's effects on specific physiological processes, such as inflammation or protein synthesis. Additionally, ANA may have potential as a therapeutic agent for certain conditions, such as depression or inflammatory disorders. Further research is needed to fully understand the potential applications of ANA in scientific research and medicine.

合成方法

The synthesis of ANA involves several steps, including the reaction of indole-4-carboxaldehyde with glycine to form 2-(1H-indol-4-yl)acetic acid. This intermediate is then reacted with ammonia to produce ANA. The synthesis of ANA is a complex process that requires specialized equipment and expertise.

科学研究应用

抗炎和止痛活性

吲哚衍生物已被证明具有抗炎和止痛特性。 它们可用于开发旨在减少炎症并缓解疼痛的药物,而不会引起明显的副作用,如致溃疡活性 .

抗HIV活性

一些吲哚衍生物已被合成并筛选其抗HIV活性。 它们在抑制急性感染细胞中HIV-1和HIV-2株的复制方面显示出希望 .

微生物通讯中的信号分子

吲哚被称为细菌和植物产生的信号分子,在微生物通讯中起着至关重要的作用,尤其是在人类肠道中。 这种特性可用于生物技术应用 .

香料和香精行业

由于其在香料和香精方面的价值,吲哚衍生物可用于食品工业或香水业以增强感官体验 .

抗癌特性

由于其生物活性特性,吲哚衍生物正在探索其在治疗癌细胞中的潜在用途 .

抗菌特性

安全和危害

The safety information for “2-Amino-2-(1H-indol-4-yl)acetic acid” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

生化分析

Biochemical Properties

2-Amino-2-(1H-indol-4-yl)acetic Acid, like other indole derivatives, has been found to interact with multiple receptors, making it useful in developing new derivatives . It has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

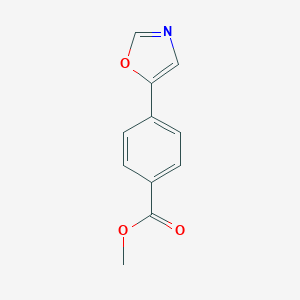

2-amino-2-(1H-indol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-2-1-3-8-6(7)4-5-12-8/h1-5,9,12H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCMPKFHUWSVIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)

![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)